

# Technical Guide: AS2541019 – Structural Mechanics & Pharmacological Application

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## Compound of Interest

Compound Name: AS2541019

CAS No.: 2098906-98-8

Cat. No.: B605611

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## Executive Summary & Core Identity

**AS2541019** is a highly selective, orally active small-molecule inhibitor of Phosphatidylinositol-3-kinase delta (PI3K $\delta$ ).<sup>[1]</sup> Developed primarily by Astellas Pharma Inc., this compound represents a precision tool for modulating B-cell immunity. Unlike pan-PI3K inhibitors that risk broad systemic toxicity (e.g., hyperglycemia via p110 $\alpha$  inhibition), **AS2541019** targets the p110 $\delta$  isoform predominantly expressed in leukocytes.

Its primary utility lies in suppressing Antibody-Mediated Rejection (AMR) in organ transplantation and managing autoimmune pathologies driven by dysregulated B-cell proliferation and donor-specific antibody (DSA) production.

## Physicochemical Profile

Parameter	Data
CAS Registry Number	2098906-98-8
IUPAC Name	N-[trans-4-({6-[2-(difluoromethyl)-1H-benzimidazol-1-yl]-2-(morpholin-4-yl)pyrimidin-4-yl}oxy)cyclohexyl]-2-(dimethylamino)acetamide
Molecular Formula	C <sub>26</sub> H <sub>33</sub> F <sub>2</sub> N <sub>7</sub> O <sub>3</sub>
Molecular Weight	529.58 g/mol
Target	PI3K p110δ (IC <sub>50</sub> ≈ 20.1 nM)
Solubility	Soluble in DMSO (up to ~40 mg/mL); practically insoluble in water.

## Molecular Mechanism of Action (MOA)

### The PI3Kδ Signaling Axis

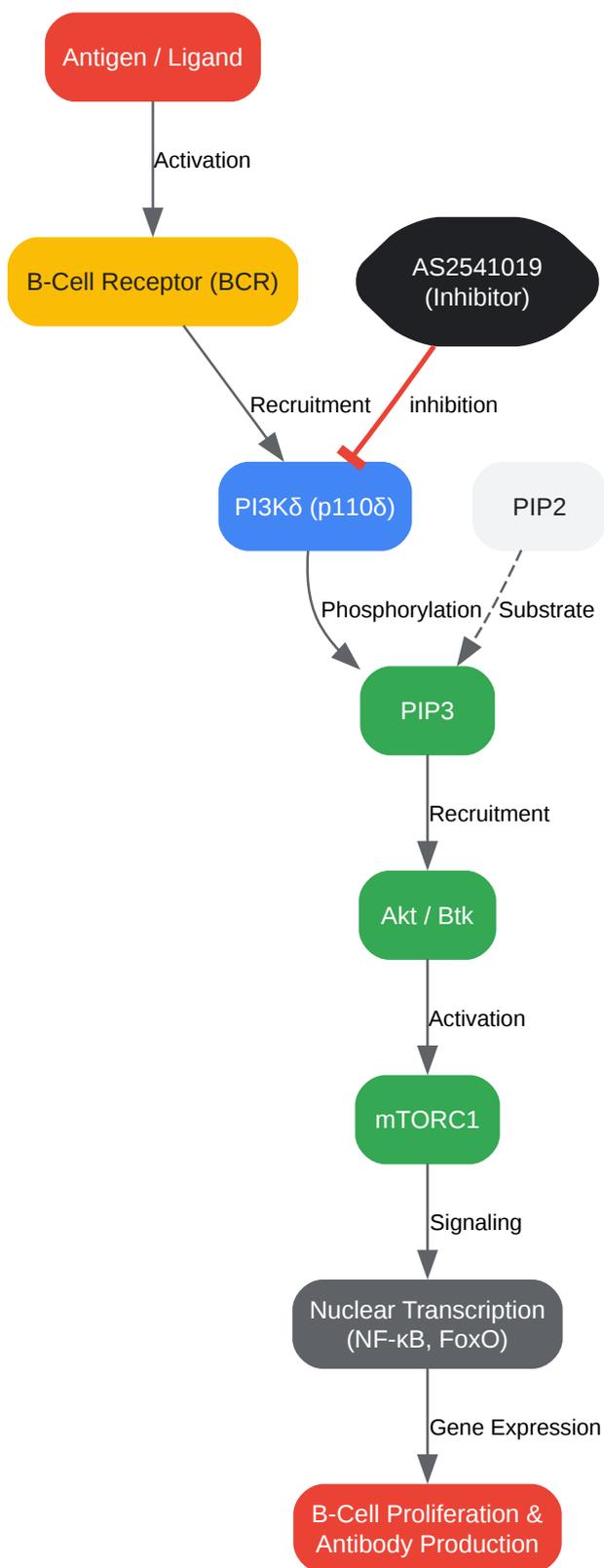
To understand the efficacy of **AS2541019**, one must analyze the B-cell Receptor (BCR) signaling cascade. Upon antigen binding, the BCR recruits PI3Kδ to the plasma membrane. PI3Kδ phosphorylates Phosphatidylinositol 4,5-bisphosphate (PIP2) to generate Phosphatidylinositol 3,4,5-trisphosphate (PIP3).

Causality of Inhibition:

- **Recruitment Blockade:** PIP3 acts as a docking site for PH-domain containing proteins, specifically Akt (Protein Kinase B) and Btk (Bruton's Tyrosine Kinase).
- **Downstream Silence:** By inhibiting PI3Kδ, **AS2541019** prevents PIP3 generation.
- **Phenotypic Outcome:** Without Akt phosphorylation, downstream effectors like mTOR and NF-κB fail to activate. This arrests B-cell progression from G1 to S phase, halts clonal expansion, and suppresses differentiation into antibody-secreting plasma cells.

## Pathway Visualization

The following diagram illustrates the precise intervention point of **AS2541019** within the BCR signaling network.



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Figure 1: Mechanism of Action. **AS2541019** selectively blocks PI3K $\delta$ , preventing the conversion of PIP2 to PIP3 and halting downstream B-cell proliferation.

## Experimental Protocols & Validation

### Protocol A: In Vitro B-Cell Proliferation Assay

This protocol validates the potency of **AS2541019** against B-cell activation.[2]

Rationale: Anti-IgM mimics antigen binding, triggering the BCR. Co-stimulation with IL-4 supports survival. A reduction in proliferation here confirms direct on-target activity.

- Cell Isolation:
  - Isolate B-cells from murine spleens (e.g., BALB/c or C57BL/6) using magnetic negative selection (CD43 depletion) to achieve >95% purity (B220+).
- Culture Preparation:
  - Media: RPMI-1640 + 10% FBS + 50  $\mu$ M  $\beta$ -mercaptoethanol.
  - Seeding density:  $1 \times 10^5$  cells/well in 96-well flat-bottom plates.
- Compound Treatment:
  - Prepare **AS2541019** stock in DMSO (10 mM).
  - Perform serial dilutions (0.1 nM to 1000 nM) in culture media. Control: 0.1% DMSO vehicle.
- Stimulation:
  - Add F(ab')<sub>2</sub> anti-IgM (10  $\mu$ g/mL) and IL-4 (10 ng/mL).
- Incubation & Readout:
  - Incubate for 72 hours at 37°C, 5% CO<sub>2</sub>.

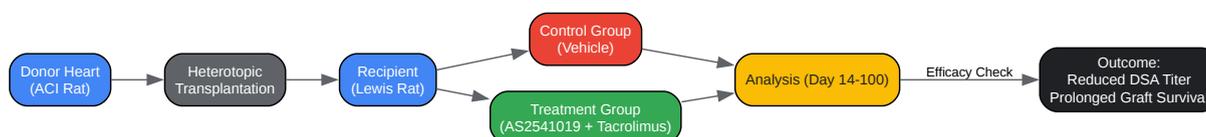
- Add [ $^3\text{H}$ ]-thymidine (1  $\mu\text{Ci}/\text{well}$ ) for the final 16 hours OR use CellTiter-Glo (ATP luminescence) for non-radioactive readout.
- Validation Criteria:
  - The  $\text{IC}_{50}$  should fall within the 10–30 nM range.
  - Cell viability (without stimulation) should remain high, indicating the effect is anti-proliferative, not cytotoxic.

## Protocol B: In Vivo Heterotopic Cardiac Transplantation (Rat Model)

This workflow demonstrates the compound's ability to suppress Donor-Specific Antibodies (DSA), a key metric for AMR.

Workflow Logic:

- Donor: ACI rat (MHC mismatch).
- Recipient: Lewis rat.[3]
- Treatment: **AS2541019** is often combined with sub-therapeutic Tacrolimus to isolate its effect on B-cells while T-cells are partially managed.



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Figure 2: Preclinical Workflow. Evaluation of **AS2541019** in a rat cardiac allotransplant model to assess suppression of donor-specific antibodies.[3]

Key Steps:

- Dosing: Administer **AS2541019** orally (PO) suspended in 0.5% methylcellulose. Typical effective dose: 1–10 mg/kg/day.
- Monitoring: Palpate graft daily. Rejection = cessation of heartbeat.
- Serum Analysis: Collect serum weekly. Measure anti-donor IgG levels via flow cytometric crossmatch (FACS) using donor thymocytes as targets.
- Success Metric: Significant reduction in anti-donor IgG titer compared to vehicle, correlating with extended graft survival.

## Technical Considerations & Handling

### Solubility & Formulation

**AS2541019** is lipophilic. For in vitro use, prepare stock in DMSO. For in vivo administration, simple aqueous solutions are insufficient.

- Preferred Vehicle: 0.5% Methylcellulose (MC) or PEG400/Water mixtures.
- Storage: Powder at -20°C (stable for 3 years). In solvent, store at -80°C (stable for 6 months). Avoid repeated freeze-thaw cycles.

### Selectivity Profile

**AS2541019** distinguishes itself by its selectivity ratio. While it potently inhibits p110 $\delta$ , it shows significantly higher IC<sub>50</sub> values for:

- p110 $\alpha$  (Insulin signaling): >100-fold selectivity (minimizing hyperglycemia risk).
- p110 $\gamma$  (T-cell migration): Moderate selectivity.

## References

- Marui, T., et al. (2019). "The PI3K $\delta$  selective inhibitor **AS2541019** suppresses donor-specific antibody production in rat cardiac and non-human primate renal allotransplant models." *International Immunopharmacology*, 75, 105756.

- Marui, T., et al. (2018). "Effects of **AS2541019**, a novel selective PI3K $\delta$  inhibitor, on antibody production and hamster to rat xenotransplantation." *European Journal of Pharmacology*, 826, 1-9.
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## Sources

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- [2. ovid.com \[ovid.com\]](#)
- [3. The PI3K \$\delta\$  selective inhibitor AS2541019 suppresses donor-specific antibody production in rat cardiac and non-human primate renal allotransplant models - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
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